molecular formula C14H10ClF2NO B10962666 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide

2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B10962666
M. Wt: 281.68 g/mol
InChI Key: PFVULAAGJUGAHK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide is an organic compound that features a chlorophenyl and a difluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide typically involves the reaction of 4-chloroaniline with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)thiazole
  • 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)methanamine

Uniqueness

2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H10ClF2NO

Molecular Weight

281.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C14H10ClF2NO/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-12(16)13(17)8-11/h1-6,8H,7H2,(H,18,19)

InChI Key

PFVULAAGJUGAHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)F)Cl

Origin of Product

United States

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